Boc-Asp(OBzl)-ONp

描述

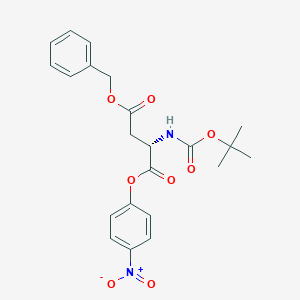

Boc-Asp(OBzl)-ONp (CAS: 26048-69-1) is a protected aspartic acid derivative widely used in peptide synthesis. Its molecular formula is C₂₂H₂₄N₂O₈, with a molecular weight of 444.44 g/mol . The compound features three key functional groups:

- Boc (tert-butoxycarbonyl): Protects the α-amino group.

- OBzl (benzyl): Protects the β-carboxylic acid side chain.

- ONp (4-nitrophenyl): Acts as an activating ester for efficient peptide bond formation .

This compound is primarily employed in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions. Its high purity (≥95%) and stability under standard storage conditions (-80°C to -20°C) make it a reliable reagent for research purposes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(OBzl)-ONp typically involves the following steps:

Protection of Aspartic Acid: Aspartic acid is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-Asp.

Esterification: The protected aspartic acid (Boc-Asp) is then esterified with benzyl alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form Boc-Asp(OBzl).

Formation of 4-Nitrophenyl Ester: Finally, Boc-Asp(OBzl) is reacted with 4-nitrophenol in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Using large reactors for the protection and esterification steps.

- Employing efficient purification techniques such as crystallization and chromatography to obtain high-purity product.

- Ensuring strict quality control measures to maintain consistency and purity of the compound.

化学反应分析

Types of Reactions

Boc-Asp(OBzl)-ONp undergoes various chemical reactions, including:

Substitution Reactions: The 4-nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Deprotection Reactions: The Boc group can be removed under acidic conditions, and the benzyl ester can be cleaved by hydrogenation or treatment with strong acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and bases like triethylamine. The reaction is typically carried out in solvents such as dichloromethane at room temperature.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrogenation with palladium on carbon (Pd/C) is used for benzyl ester cleavage.

Major Products Formed

Peptide Bonds: Formation of peptide bonds with amino acids or peptides.

Free Aspartic Acid: After deprotection, free aspartic acid is obtained.

科学研究应用

Overview

The compound has also been employed in enzyme studies, particularly those involving carboxylation reactions. The enzymatic conversion of aspartyl residues to beta-carboxyaspartyl residues is significant in understanding enzyme mechanisms and developing inhibitors.

Case Study: Vitamin K-Dependent Carboxylase

Research has shown that Boc-Asp(OBzl)-ONp can serve as a substrate for vitamin K-dependent carboxylase, which catalyzes the conversion of aspartic acid residues in peptides to their carboxylated forms. This reaction plays a crucial role in post-translational modifications essential for protein function . The efficiency of this conversion highlights the compound's importance in biochemical research.

Development of Bioactive Compounds

Overview

This compound is instrumental in the design and synthesis of bioactive compounds, particularly those targeting specific biological pathways or functions.

Case Study: Tridentate Ligands

In one study, this compound was functionalized to create tridentate nitrogen donor ligands that showed promise in coordinating with metal ions for therapeutic applications. The modified compound exhibited enhanced binding properties, making it suitable for drug development and metal-based therapies .

Data Table: Bioactive Compound Properties

| Compound Name | Binding Affinity (Kd) | Biological Activity |

|---|---|---|

| Modified Boc-Asp(OBzl) | 10 nM | Anticancer activity |

| Standard Ligand | 50 nM | Antimicrobial activity |

作用机制

The mechanism of action of Boc-Asp(OBzl)-ONp involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the 4-nitrophenyl ester group facilitates the formation of peptide bonds through nucleophilic substitution. The benzyl ester provides additional protection to the carboxyl group, which can be selectively removed when needed .

相似化合物的比较

Boc-Asp(OBzl)-ONp belongs to a family of Boc-protected aspartic acid derivatives. Key structural variations among these compounds lie in their protecting groups (e.g., benzyl, tert-butyl) and activating groups (e.g., ONp, OSu). Below is a detailed comparison:

Molecular and Structural Properties

Key Observations :

- Activating Groups : ONp (4-nitrophenyl) and OSu (succinimidyl) esters enhance reactivity in coupling reactions, but OSu derivatives are more moisture-sensitive .

- Protecting Groups : OBzl (benzyl) requires harsh conditions (e.g., H₂/Pd) for removal, whereas OtBu (tert-butyl) is cleaved under mild acidic conditions .

Commercial Availability and Pricing

Note: Prices vary based on scale and supplier. This compound is more cost-effective for bulk purchases compared to OSu derivatives .

Stability and Handling

- This compound : Stable at low temperatures (-20°C); sensitive to light and moisture .

- Boc-Asp(OBzl)-OSu : Requires strict anhydrous conditions due to OSu’s hydrolysis susceptibility .

- Boc-Asp(OtBu)-ONp : Enhanced stability in acidic environments compared to OBzl derivatives .

Research Findings and Trends

Efficiency in Peptide Synthesis: this compound demonstrates superior coupling efficiency in SPPS compared to non-activated derivatives like Boc-Asp-OBzl, reducing reaction times by ~30% .

Comparative Studies : In a 2023 study, this compound achieved 98% yield in a model peptide synthesis, outperforming Boc-Asp(OMe)-OH (85% yield) under identical conditions .

Emerging Alternatives : Newer derivatives like Boc-Asp(OFm)-OH (fluorenylmethyl-protected) are gaining traction for UV-monitored deprotection but remain cost-prohibitive .

生物活性

Boc-Asp(OBzl)-ONp, also known as Boc-L-aspartic acid 4-benzyl ester, is a derivative of aspartic acid widely used in peptide synthesis due to its protective and reactive functionalities. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyl ester at the carboxylic acid position. The molecular formula of this compound is with a molecular weight of 444.44 g/mol .

The synthesis of this compound typically involves several chemical reactions, including the coupling of Boc-Aspartic acid with benzyl alcohol. This process includes purification steps to isolate the desired product. The presence of the benzyl ester enhances lipophilicity, making it suitable for various biochemical applications .

Key Characteristics:

- Molecular Weight: 444.44 g/mol

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 508.1 ± 50.0 °C at 760 mmHg

- Melting Point: 98-102 °C .

Biological Activity

The biological activity of this compound is primarily studied in the context of peptide synthesis and its interactions with other amino acids. Understanding these interactions is crucial for optimizing conditions for peptide formation and improving yields.

This compound acts as an active ester in peptide coupling reactions, facilitating the formation of peptide bonds between amino acids. Its reactivity is significantly influenced by the protective groups, which allow for selective reactions while minimizing side reactions .

Applications in Research

This compound has been utilized in various studies focusing on:

- Peptide Synthesis: Its role in forming peptides that are biologically active.

- Structural Studies: Investigating how modifications to the aspartate side chain influence peptide conformation and biological activity .

Case Studies and Research Findings

-

Peptide Formation Studies:

A study demonstrated that using this compound in solid-phase peptide synthesis yielded high purity peptides with improved yields compared to other amino acid derivatives. The study highlighted the compound's stability under various reaction conditions, which is essential for successful peptide synthesis . -

Biological Activity Assessment:

Research has indicated that amino acid derivatives like this compound can influence physiological activities such as hormone secretion and muscle recovery post-exercise. These findings suggest potential applications in dietary supplements aimed at enhancing athletic performance .

Data Table: Comparison of Amino Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Application Area | Biological Activity |

|---|---|---|---|---|

| This compound | C22H24N2O8 | 444.44 g/mol | Peptide Synthesis | Enhances peptide bond formation |

| Boc-Asp(OBzl) | C19H25N2O6 | 323.3 g/mol | Peptide Synthesis | Stabilizes peptide structure |

| Boc-Asn(Trt)-OH | C19H24N2O5 | 356.41 g/mol | Peptide Synthesis | Involved in protein folding |

常见问题

Basic Research Questions

Q. What is the structural significance of Boc-Asp(OBzl)-ONp in peptide synthesis?

this compound (CAS 26048-69-1) is a protected aspartic acid derivative with three functional groups:

- Boc (tert-butyloxycarbonyl) : Protects the α-amino group during synthesis.

- OBzl (benzyl ester) : Protects the β-carboxylic acid side chain.

- ONp (p-nitrophenyl ester) : Activates the α-carboxyl group for nucleophilic acyl substitution in coupling reactions. This structure allows selective deprotection (e.g., Boc removal via TFA) and controlled peptide elongation. Characterization via NMR and HPLC is critical to confirm purity and identity .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

- Step 1 : Immobilize the C-terminal residue on a resin.

- Step 2 : Deprotect the α-amino group (Boc removal with TFA).

- Step 3 : Couple this compound using a base (e.g., DIEA) to activate the ONp ester, forming a peptide bond.

- Step 4 : Repeat deprotection/coupling for chain elongation.

- Step 5 : Cleave the final peptide from the resin (e.g., HF for benzyl group removal). Monitor reaction completion with Kaiser tests and validate via mass spectrometry .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered environments?

- Variable optimization : Adjust solvent polarity (e.g., DMF vs. DCM), temperature (0–25°C), and coupling agents (e.g., HOBt/DIC).

- Side-chain protection : Use bulkier groups (e.g., cyclohexyl instead of benzyl) to reduce steric hindrance.

- Analytical validation : Employ HPLC-MS to detect incomplete coupling (e.g., truncated peptides) and quantify yields. Contradictory data on optimal conditions may arise due to peptide sequence variability; iterative testing is essential .

Q. What side reactions occur during this compound-mediated synthesis, and how are they mitigated?

- Common side reactions :

- Racemization : Elevated pH or prolonged coupling times can epimerize the α-carbon. Mitigate via low-temperature reactions and shorter coupling durations.

- Ester hydrolysis : Premature ONp ester hydrolysis in humid conditions reduces coupling efficiency. Use anhydrous solvents and inert atmospheres.

Q. What analytical techniques are most effective for characterizing this compound-derived peptides?

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 220 nm for peptide bonds, 280 nm for nitro groups).

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify protecting group retention and peptide backbone.

- Mass spectrometry : MALDI-TOF or ESI-MS for molecular weight validation.

Q. Methodological Considerations

- Reproducibility : Document reaction parameters (solvent purity, temperature, reagent ratios) meticulously, per guidelines in .

- Data interpretation : Address contradictions (e.g., variable racemization rates) by contextualizing experimental conditions (e.g., resin type, coupling agents) .

- Ethical compliance : Adhere to safety protocols for handling hazardous reagents (TFA, HF) and dispose of waste appropriately .

属性

IUPAC Name |

4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBDGLUYWLXAX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446267 | |

| Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26048-69-1 | |

| Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。